molecular formula C23H14Cl2N6 B12222818 3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

Cat. No.: B12222818
M. Wt: 445.3 g/mol
InChI Key: XQEYGXIUVCKCHV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C23H14Cl2N6

Molecular Weight

445.3 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(naphthalen-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H14Cl2N6/c24-19-9-8-16(11-20(19)25)31-22-18(12-27-31)23-28-21(29-30(23)13-26-22)10-15-6-3-5-14-4-1-2-7-17(14)15/h1-9,11-13H,10H2

InChI Key

XQEYGXIUVCKCHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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